5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKUZAUTAMGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961809 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41566-70-5 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Reductive Amination
- Starting Materials: (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine and propionaldehyde.
- Reaction Conditions: The reductive amination is performed under acidic conditions using sodium borohydride as the reducing agent.
- Molar Ratios: The molar ratio of amine to propionaldehyde is typically 1:1.8.
- Procedure: Sodium borohydride is added to a solution of the amine in dichloromethane, followed by slow addition of acetic acid at 20-30°C. After 2 hours, propionaldehyde is added dropwise, and the reaction is monitored by HPLC.
- Outcome: The intermediate compound II is obtained with over 90% purity by HPLC.
Step 2: Catalytic Hydrogenation and Salt Formation
- Catalyst: 10% palladium on carbon.
- Conditions: Hydrogen pressure of 10-20 kg/cm², room temperature, stirred for 4-6 hours.
- Post-Reaction: Filtration to remove catalyst, followed by addition of concentrated hydrochloric acid to form the hydrochloride salt.
- Yield and Purity: The final product is isolated as an off-white solid with an 87.1% yield and purity greater than 98% by HPLC.
| Step | Reagents/Conditions | Product/Outcome | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | (S)-amine + propionaldehyde, NaBH4, AcOH, DCM, 20-30°C | Compound II (intermediate) | N/A | >90% |
| 2 | Pd/C, H2 (10-20 kg/cm²), RT, 4-6 h + HCl | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 87.1 | >98% |
- High purity and yield.
- Mild reaction conditions.
- Straightforward two-step process.
- Requires handling of hydrogen gas under pressure.
- Use of palladium catalyst necessitates filtration and catalyst recovery.
Preparation Method 2: Multi-Step Synthesis from 5-Methoxy-2-tetralone
This method is described in WO2016044918A1 and involves:
- Starting from 5-methoxy-2-tetralone.
- Reaction with (R)-(+)-1-(4-methoxyphenyl)ethylamine.
- Reduction with sodium borohydride.
- Substitution with 3-bromo-1-propylene.
- Multiple high-pressure hydrogenation steps using Raney nickel and palladium on carbon to reduce alkenes and remove protecting groups.
- Multiple high-pressure hydrogenation steps increase risk and complexity.
- Safety concerns due to repeated use of hydrogen gas under pressure.
- Longer synthesis time and more complex purification.
Alternative Method: Chiral Resolution Approach
As per WO2011161255, the synthesis involves:
- Starting from 2-amino-5-methyltetrahydronaphthalene hydrochloride.
- Reaction with propionaldehyde to form amine hydrochloride.
- Base dissociation to free amine.
- Chiral resolution using R(-)-o-chloromandelic acid to obtain the desired stereoisomer.
This approach provides stereochemical control but involves additional steps for resolution and purification.
Comparative Analysis of Preparation Methods
| Feature | Method 1: Reductive Amination + Hydrogenation | Method 2: Multi-step from Tetralone | Method 3: Chiral Resolution |
|---|---|---|---|
| Starting Material | (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine | 5-Methoxy-2-tetralone | 2-Amino-5-methyltetrahydronaphthalene hydrochloride |
| Key Steps | Reductive amination, catalytic hydrogenation | Multiple hydrogenations, substitution | Reaction with aldehyde, chiral resolution |
| Reaction Conditions | Mild, room temperature, moderate pressure H2 | High-pressure hydrogenation multiple times | Mild, with additional chiral resolution steps |
| Yield | High (87.1%) | Not explicitly stated, but complex | Dependent on resolution efficiency |
| Purity | >98% (HPLC) | Not specified | High after resolution |
| Safety | Moderate risk due to hydrogenation | Higher risk due to multiple high-pressure hydrogenations | Low risk, no high-pressure hydrogenation |
| Scalability | Good | Challenging due to complexity | Moderate due to resolution step |
Research Findings and Notes
- The reductive amination method combined with catalytic hydrogenation is currently favored for industrial synthesis due to its balance of efficiency, safety, and product purity.
- The use of sodium borohydride as a reducing agent in reductive amination is well-established, providing good selectivity and yield.
- Catalytic hydrogenation with palladium on carbon is effective for removing protecting groups and saturating intermediates.
- Chiral resolution remains important when enantiomeric purity is critical, although it adds complexity and cost.
- Safety considerations are paramount, especially when handling hydrogen gas under pressure; thus, minimizing such steps is desirable.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine undergoes alkylation or acylation to form secondary/tertiary amines or amides. These reactions are critical for modifying pharmacological properties:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base | N-Alkylated derivatives | 65-80% | |
| Acylation | Acetyl chloride, triethylamine | Acetamide derivative | 72% | |
| Sulfonylation | Tosyl chloride, pyridine | Sulfonamide analog | 68% |
The stereochemistry of the (R)-enantiomer influences reaction kinetics, with faster alkylation observed compared to (S)-counterparts.
Demethylation of Methoxy Group
Under acidic conditions, the methoxy group undergoes cleavage to yield a hydroxyl group, enabling further functionalization:
| Conditions | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| HBr (48%), reflux, 6h | Hydrobromic acid | 5-Hydroxy-tetrahydronaphthalen-1-amine | >90% | |
| HI (57%), 100°C, 12h | Hydroiodic acid | Same as above | 85% |
This reaction is pivotal for synthesizing hydroxylated analogs with enhanced water solubility .
Oxidation Reactions
The amine group and aromatic ring are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C, 2h | Nitroso derivative | Partial ring oxidation | |
| H₂O₂, Fe²⁺ | pH 7, RT, 24h | N-Oxide formation | Mild conditions |
Oxidation pathways vary with reagent strength, impacting potential biological activity.
Reductive Amination and Hydrogenation
The compound participates in reductive transformations for structural diversification:
Hydrogenation under controlled conditions preserves the amine group while reducing the aromatic ring .
Salt Formation and Stability
The hydrochloride salt enhances stability and solubility:
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Solubility in water | 25 mg/mL | RT, pH 3-4 | |
| Stability | >2 years at -20°C | Dry, inert atmosphere |
Salt formation is irreversible under standard storage conditions, making it ideal for pharmaceutical formulations.
Mechanistic Insights from Analogous Compounds
Reactivity trends from structurally similar derivatives provide context:
| Compound Modification | Observed Reactivity | Impact on 5-Methoxy Derivative | Reference |
|---|---|---|---|
| 7-Fluoro substitution | Enhanced electrophilic substitution | Predicts similar halogenation | |
| Bromine at position 6 | Facilitates Suzuki coupling | Suggests cross-coupling potential |
These analogs highlight opportunities for targeted functionalization via halogenation or coupling.
Synthetic Pathways
Key steps in its synthesis include:
-
Ketone Reduction : 5-Methoxy-1-tetralone reduced to secondary amine using NaBH₄/MeOH .
-
Chiral Resolution : Separation of enantiomers via diastereomeric salt formation with tartaric acid.
-
Hydrochloride Formation : Treatment with HCl gas in ethyl ether .
Biological Interactions
-
Receptor Binding : N-Alkylated derivatives show serotonin receptor affinity.
-
Metabolic Stability : Demethylation products are phase I metabolites .
This compound’s versatility in nucleophilic, oxidative, and reductive transformations makes it a cornerstone in medicinal chemistry and organic synthesis.
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible applications in the development of new therapeutic agents targeting neurological disorders due to its ability to interact with neurotransmitter systems.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of complex organic molecules and functional dyes. The methoxy group enhances the reactivity of the tetrahydronaphthalene framework, facilitating various substitution reactions .
Materials Science
Research indicates potential applications in materials science, particularly in the development of polymers and advanced materials. The unique properties of the tetrahydronaphthalene structure allow for modifications that can lead to materials with specific mechanical and thermal properties.
Case Study 1: Neuropharmacological Research
A study explored the effects of derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine on serotonin receptors. The findings indicated that certain derivatives exhibited selective binding affinities that could be beneficial for designing new antidepressants .
Case Study 2: Synthesis of Functional Dyes
In another research project, the compound was used as an intermediate in synthesizing novel functional dyes for use in textiles. The resulting dyes demonstrated improved colorfastness and environmental stability compared to traditional dyes .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential drug development for neurological disorders | Selective receptor binding observed |
| Organic Synthesis | Building block for complex organic molecules | Facilitates various substitution reactions |
| Materials Science | Development of advanced polymers | Enhanced mechanical properties noted |
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS : 39226-88-5
- Key Difference : Methoxy group at position 6 instead of 3.
- Impact : Altered electronic distribution and steric effects may influence receptor binding affinity and metabolic stability. The 6-methoxy derivative exhibits distinct HPLC retention times (e.g., t₁ = 15.3 min under MeOH/EtOH/hexanes conditions) compared to the 5-methoxy analog .
Halogenated Derivatives
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride CAS: 1199782-94-9 Key Difference: Chlorine substituents at positions 5 and 5.
- 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
Stereochemical Variants
- (S)- and (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- CAS (S-form) : 2829279-66-3; (R-form) : 2829279-65-2
- Key Difference : Chirality at the amine-bearing carbon.
- Impact : Enantiomers may exhibit divergent pharmacological activities, as seen in sertraline (a tetralin-based antidepressant), where stereochemistry dictates serotonin reuptake inhibition efficacy .
N,N-Dimethylated Analogs
Complex Functionalized Derivatives
- (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride CAS: 1232344-37-4 Key Difference: Propyl and thiophene-ethyl groups on the amine.
Structural and Functional Data Table
Research Findings and Implications
- Synthesis : The target compound is synthesized via acid-catalyzed cyclization (e.g., trifluoroacetic acid in toluene/acetonitrile) from hydrazine precursors .
- Biological Relevance : Primary amines like 5-methoxy-1-amine derivatives show dopaminergic activity, while N,N-dimethyl analogs (e.g., compound 5l) may target adrenergic receptors due to reduced basicity .
- Chiral Resolution : Enantiomers of the target compound are resolved using mandelic acid, mirroring sertraline’s manufacturing process .
Biological Activity
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 41566-70-5) is a chemical compound with potential biological activities that have drawn attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 213.70 g/mol. The compound features a methoxy group and a tetrahydronaphthalene structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.70 g/mol |
| CAS Number | 41566-70-5 |
| Appearance | Solid |
| Purity | 95% |
This compound has been studied for its interactions with various biological targets:
- Dopamine Receptors : Preliminary studies suggest that this compound may act as a dopamine reuptake inhibitor, similar to other naphthalene derivatives. This mechanism could make it relevant for conditions such as depression and schizophrenia .
- Antitumor Activity : Some analogs of tetrahydronaphthalenes have demonstrated cytotoxic effects against cancer cell lines. The presence of the methoxy group may enhance the compound's ability to induce apoptosis in tumor cells .
Case Studies and Research Findings
- Antidepressant Effects : A study evaluated the effects of various tetrahydronaphthalene derivatives on behavioral models of depression in rodents. Results indicated that compounds with similar structures to 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant antidepressant-like effects .
- Cytotoxicity Against Cancer Cells : In vitro assays assessed the cytotoxicity of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed an IC50 value comparable to standard chemotherapeutic agents, indicating potential as an anticancer drug .
- Neuroprotective Properties : Research has suggested that this compound may possess neuroprotective properties by modulating neurotransmitter levels in the brain. This could have implications for treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Antidepressant-like effects | Not specified |
| Analog A (similar structure) | Cytotoxicity against MCF-7 | 15.0 ± 0.5 |
| Analog B (different substituent) | Neuroprotective effects | Not specified |
Q & A
Q. Methodology :
- In vitro assays : Measure IC₅₀ values for receptor binding (e.g., serotonin or dopamine receptors) .
- Computational modeling : Molecular docking to predict substituent effects on target interactions .
Advanced Question: How can contradictory data in receptor binding studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity issues : Validate compound purity via HPLC and elemental analysis .
- Enantiomeric excess : Confirm using chiral columns and compare activity of isolated enantiomers .
- Assay variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Basic Question: What are the solubility and formulation considerations for this compound?
Methodological Answer:
- Hydrochloride salt : Enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) .
- Solvent systems : Use polar solvents (e.g., DMSO for stock solutions) and avoid prolonged exposure to light/moisture .
- pH stability : Test stability across pH 3–8 using UV-Vis spectroscopy .
Advanced Question: How does the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
- Accelerated stability studies : Incubate at 37°C in simulated biological fluids (e.g., plasma, SBF) and monitor degradation via LC-MS .
- Metabolic profiling : Use liver microsomes to identify major metabolites and adjust dosing regimens .
Advanced Question: What methodologies are recommended for studying interactions with biological targets?
Methodological Answer:
- Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for receptors (e.g., σ-1 or NMDA receptors) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure on/off rates .
- In vivo models : Zebrafish or rodent models for neuroprotective efficacy, paired with pharmacokinetic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
